(R)-DRF053 Dihydrochloride: A Technical Guide to its Mechanism of Action as a Dual Inhibitor of Casein Kinase 1 and Cyclin-Dependent Kinases
(R)-DRF053 Dihydrochloride: A Technical Guide to its Mechanism of Action as a Dual Inhibitor of Casein Kinase 1 and Cyclin-Dependent Kinases
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive small molecule inhibitor targeting both Casein Kinase 1 (CK1) and several members of the Cyclin-Dependent Kinase (CDK) family. This dual inhibitory action positions it as a significant tool for research in neurodegenerative diseases, particularly Alzheimer's disease, and oncology. This technical guide provides an in-depth overview of the mechanism of action of (R)-DRF053 dihydrochloride, detailing its effects on key signaling pathways, and provides representative experimental protocols for its characterization.
Core Mechanism of Action
(R)-DRF053 dihydrochloride exerts its biological effects primarily through the competitive inhibition of the ATP-binding sites of its target kinases. This leads to a downstream modulation of cellular processes regulated by these enzymes, most notably amyloid-β (Aβ) production and cell cycle progression.
Inhibition of Casein Kinase 1 (CK1)
(R)-DRF053 is a potent inhibitor of CK1.[1][2][3][4] CK1, particularly the ε isoform, has been implicated in the regulation of amyloid precursor protein (APP) processing. Inhibition of CK1ε is believed to modulate the activity of γ-secretase, a key enzyme in the amyloidogenic pathway, leading to a reduction in the production of Aβ peptides.[1]
Inhibition of Cyclin-Dependent Kinases (CDKs)
(R)-DRF053 also demonstrates inhibitory activity against several CDKs, including CDK1, CDK2, CDK5, and CDK7.[1][2][3] The inhibition of these kinases has two major consequences:
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Reduction of Amyloid-β Production: CDK5, when activated by its regulatory subunit p25, can phosphorylate APP at threonine 668. This phosphorylation event promotes the amyloidogenic processing of APP, leading to increased Aβ secretion. Furthermore, the p25/CDK5 complex can transcriptionally upregulate the expression of β-secretase (BACE1), the initial enzyme in the amyloidogenic pathway, through the STAT3 signaling cascade. By inhibiting CDK5, (R)-DRF053 dihydrochloride can mitigate these effects, thereby reducing Aβ production.
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Cell Cycle Arrest: CDKs are crucial regulators of cell cycle progression. Inhibition of CDKs, such as CDK1 and CDK2, disrupts the phosphorylation of key cell cycle proteins, including the retinoblastoma protein (Rb). This leads to an arrest in the cell cycle, typically at the G1/S or G2/M checkpoints, often mediated by the p53/p21 pathway.
Quantitative Data
The inhibitory potency of (R)-DRF053 dihydrochloride against its target kinases has been determined through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 Value |
| Casein Kinase 1 (CK1) | 14 nM[1][2][3][4] |
| CDK1/cyclin B | 220 nM[4] |
| CDK2 | 93 - 290 nM[1][2][3] |
| CDK5/p25 | 210 nM[1][2][3] |
| CDK7 | 820 nM[1][2][3] |
Signaling Pathways
The dual inhibitory action of (R)-DRF053 dihydrochloride impacts two critical cellular signaling pathways: the amyloidogenic processing of APP and the cell cycle regulation pathway.
Amyloid-β Production Pathway
The following diagram illustrates the key points of intervention by (R)-DRF053 dihydrochloride in the amyloidogenic pathway.
Cell Cycle Regulation Pathway
The diagram below depicts how the inhibition of CDKs by (R)-DRF053 dihydrochloride leads to cell cycle arrest.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of (R)-DRF053 dihydrochloride.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a method to determine the IC50 value of (R)-DRF053 dihydrochloride against a target kinase.
Materials:
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Recombinant human CK1 or CDK enzyme
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Specific peptide or protein substrate (e.g., casein for CK1)
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[γ-³²P]ATP
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Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
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(R)-DRF053 dihydrochloride stock solution (in DMSO)
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96-well plates
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Phosphocellulose paper
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Wash buffer (e.g., 75 mM phosphoric acid)
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Scintillation counter and fluid
Procedure:
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Prepare serial dilutions of (R)-DRF053 dihydrochloride in kinase reaction buffer.
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In a 96-well plate, add the kinase, substrate, and the diluted inhibitor.
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Initiate the reaction by adding [γ-³²P]ATP.
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Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
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Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
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Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-³²P]ATP.
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Measure the incorporated radioactivity using a scintillation counter.
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Plot the percentage of kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value.
Amyloid-β Quantification by ELISA in N2A-APP695 Cells
This protocol outlines the measurement of Aβ levels in the supernatant of cultured cells treated with (R)-DRF053 dihydrochloride.
Materials:
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N2A-APP695 cells (mouse neuroblastoma cells overexpressing human APP with the Swedish mutation)
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Cell culture medium and supplements
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(R)-DRF053 dihydrochloride
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Aβ ELISA kit (specific for Aβ40 and Aβ42)
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96-well plates for cell culture
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Plate reader
Procedure:
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Seed N2A-APP695 cells in a 96-well plate and allow them to adhere overnight.
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Treat the cells with various concentrations of (R)-DRF053 dihydrochloride for a specified period (e.g., 24-48 hours).
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Collect the cell culture supernatant.
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Perform the Aβ ELISA according to the manufacturer's instructions. This typically involves:
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Adding the supernatant to wells pre-coated with an Aβ capture antibody.
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Incubating to allow Aβ to bind.
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Washing the wells.
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Adding a detection antibody conjugated to an enzyme (e.g., HRP).
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Incubating and washing.
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Adding a substrate that produces a colorimetric or chemiluminescent signal.
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-
Measure the signal using a plate reader.
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Quantify the Aβ concentration by comparing the signal to a standard curve of known Aβ concentrations.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of (R)-DRF053 dihydrochloride on the cell cycle distribution of a cancer cell line.
Materials:
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Cancer cell line (e.g., HeLa)
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Cell culture medium and supplements
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(R)-DRF053 dihydrochloride
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Propidium iodide (PI) staining solution (containing RNase A)
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Phosphate-buffered saline (PBS)
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Ethanol (B145695) (70%, ice-cold)
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Flow cytometer
Procedure:
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Treat the cancer cells with (R)-DRF053 dihydrochloride or vehicle (DMSO) for a desired time (e.g., 24 hours).
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Harvest the cells by trypsinization and wash with PBS.
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Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
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Wash the fixed cells with PBS.
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Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
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Analyze the stained cells using a flow cytometer.
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Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle based on the DNA content (PI fluorescence intensity).
Conclusion
(R)-DRF053 dihydrochloride is a valuable research tool with a well-defined dual mechanism of action. Its ability to potently inhibit both CK1 and key CDKs provides a multi-faceted approach to modulating cellular pathways implicated in Alzheimer's disease and cancer. The experimental protocols provided herein offer a framework for the further investigation and characterization of this and similar compounds in drug discovery and development.
References
- 1. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-techne.com [bio-techne.com]
- 3. (R)-DRF053 dihydrochloride | Casein Kinase 1 | Tocris Bioscience [tocris.com]
- 4. (R)-DRF053 dihydrochloride|1241675-76-2|COA [dcchemicals.com]
